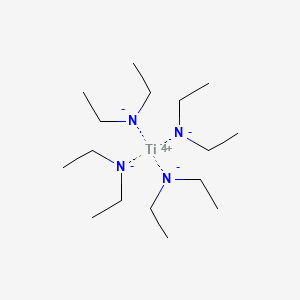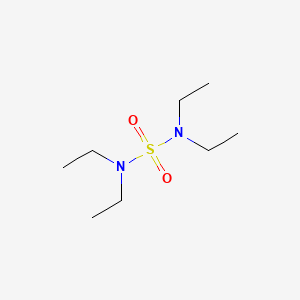
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, commonly referred to as 4-CTPITC, is a versatile and powerful reagent used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in organic solvents. It has a wide range of applications in both organic and biological chemistry. 4-CTPITC is a versatile reagent that can be used for a variety of reactions, including the synthesis of heterocycles, the formation of carbon-carbon bonds, and the synthesis of organometallic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Synthetic Applications
A variety of synthetic strategies and applications of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate and related compounds have been developed, demonstrating their versatility in organic synthesis. For example, a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid, highlighting the utility of trifluoromethylthiolation in creating active electrophilic species under mild conditions (H. Xiang & Chunhao Yang, 2014). Additionally, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR (A. Jastrzębska et al., 2018).
Photophysical and Electrooptical Properties
The incorporation of fluorinated phenyl isothiocyanate moieties into liquid crystal compounds has been explored, with studies indicating that such compounds exhibit high birefringence and are promising for fast response times in liquid crystal optic devices (Zeng-hui Peng et al., 2016). This emphasizes the role of fluorinated isothiocyanates in enhancing the electrooptical properties of liquid crystal compounds.
Chemical Sensing and Catalysis
Novel applications in chemical sensing have also been reported, where substituted phenyl isothiocyanates have been utilized in the synthesis of indium(III) phthalocyanines with potential in humidity sensing (Bahadır Keskin et al., 2016). Moreover, the development of zwitterionic salts from phenyl isothiocyanate derivatives has shown efficacy as mild organocatalysts for transesterification reactions, illustrating the catalytic versatility of these compounds (K. Ishihara et al., 2008).
Material Science
In material science, the synthesis of novel polyimides from fluorinated aromatic diamines derived from isothiocyanate compounds has shown significant promise due to their excellent thermal stability and mechanical properties, indicating potential applications in advanced materials (D. Yin et al., 2005).
Propriétés
IUPAC Name |
1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPRSSHNSGRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334229 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
23163-86-2 | |
| Record name | 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23163-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)









![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)


